molecular formula C7H8N6 B13668914 5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole

5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole

Cat. No.: B13668914
M. Wt: 176.18 g/mol
InChI Key: OFAQVSVZQCSMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a pyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-pyrazinecarboxylic acid hydrazide with formamide, followed by cyclization to form the triazole ring. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazinyl group can be reduced to form dihydropyrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, dihydropyrazine derivatives, and various substituted triazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(5-methyl-2-pyrazinyl)isoxazole
  • 5-Amino-3-(5-methyl-2-pyrazinyl)thiophene
  • 5-Amino-3-(5-methyl-2-pyrazinyl)pyridine

Uniqueness

5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole is unique due to its specific triazole ring structure and the presence of both an amino group and a pyrazinyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C7H8N6

Molecular Weight

176.18 g/mol

IUPAC Name

5-(5-methylpyrazin-2-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H8N6/c1-4-2-10-5(3-9-4)6-11-7(8)13-12-6/h2-3H,1H3,(H3,8,11,12,13)

InChI Key

OFAQVSVZQCSMEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2=NC(=NN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.